1,5-Dihydropyrazol-4-one

Medicinal Chemistry Physicochemical Property Optimization Drug Design

1,5-Dihydropyrazol-4-one (CAS 27662-65-3) is a foundational heterocyclic building block featuring a five-membered pyrazolone ring with a molecular weight of 84.08 g/mol and a calculated XLogP3-AA of -0.2, indicating notable hydrophilicity relative to more lipophilic pyrazolone analogs. This unsubstituted core serves as a critical intermediate and a scaffold for generating structurally diverse derivatives with applications spanning medicinal chemistry, agrochemicals, and selective synthetic reagents.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
CAS No. 27662-65-3
Cat. No. B15148270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydropyrazol-4-one
CAS27662-65-3
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1C(=O)C=NN1
InChIInChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1,5H,2H2
InChIKeySEMXWBFSIDIGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dihydropyrazol-4-one (CAS 27662-65-3) Technical Baseline and Core Scaffold Identity


1,5-Dihydropyrazol-4-one (CAS 27662-65-3) is a foundational heterocyclic building block featuring a five-membered pyrazolone ring with a molecular weight of 84.08 g/mol and a calculated XLogP3-AA of -0.2, indicating notable hydrophilicity relative to more lipophilic pyrazolone analogs [1]. This unsubstituted core serves as a critical intermediate and a scaffold for generating structurally diverse derivatives with applications spanning medicinal chemistry, agrochemicals, and selective synthetic reagents [2]. Its value is anchored in its inherent physicochemical properties and the established track record of its substituted derivatives as potent and selective agents in therapeutic areas, including hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition and insecticidal activity [3].

Procurement Risks of 1,5-Dihydropyrazol-4-one Substitution with Alternative Heterocyclic Scaffolds


Indiscriminate substitution of the 1,5-Dihydropyrazol-4-one core with other pyrazolone isomers or heterocyclic scaffolds is not a scientifically sound practice due to profound differences in stability, reactivity, and biological target engagement. For instance, the Δ2-pyrazoline (4,5-dihydro-1H-pyrazole) isomer is demonstrably more stable than its Δ1 counterpart, a property directly influencing synthetic outcomes and shelf-life [1]. Furthermore, the specific 1,5-dihydropyrazol-4-one scaffold enables unique chemical transformations, such as the formation of highly selective acyl transfer reagents, a property not shared by other pyrazolones like antipyrine or edaravone [2]. In a biological context, the ability to modulate specific targets like HIF-prolyl-4-hydroxylase or kinesin spindle protein (KSP) is exquisitely dependent on the substitution pattern around this core; even minor alterations can lead to a complete loss of potency or selectivity [3]. Therefore, assuming functional or pharmacological equivalence between 1,5-Dihydropyrazol-4-one and its close analogs or alternative heterocycles introduces significant and verifiable risk into any research or development program.

Quantitative Differentiation of 1,5-Dihydropyrazol-4-one Against Key Analogs and Alternative Scaffolds


Enhanced Hydrophilicity of the 1,5-Dihydropyrazol-4-one Core Versus Lipophilic Pyrazolones

The unsubstituted 1,5-Dihydropyrazol-4-one core exhibits a significantly lower calculated partition coefficient (XLogP3-AA) compared to its clinically used, substituted analog, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). This intrinsic hydrophilicity offers a distinct advantage in designing analogs with improved solubility and reduced non-specific binding, a common liability of highly lipophilic scaffolds [1].

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Unprecedented Selectivity in Acyl Transfer Reactions for Polyamine Functionalization

Derivatives of the 1,5-dihydropyrazol-4-one scaffold, specifically 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, function as highly selective acyl transfer reagents. These reagents exhibit a level of selectivity for direct benzoyl transfer between primary amines that exceeds that of known benzoylating reagents, a property not shared by other common acylating agents like N-hydroxysuccinimide (NHS) esters [1]. This allows for the direct site-selective monobenzoylation of complex molecules like aminoglycoside antibiotics without the need for protecting group strategies [2].

Synthetic Methodology Bioconjugation Selective Reagent

Validated Scaffold for Potent HIF Prolyl Hydroxylase 2 (PHD2) Inhibition

Substituted dihydropyrazolone derivatives, built upon the 1,5-Dihydropyrazol-4-one core, have been developed as potent inhibitors of HIF prolyl hydroxylase 2 (PHD2). A representative derivative from this class, IOX4, demonstrates exceptional potency with an IC50 of 1.6 nM against PHD2 [1]. This inhibitory activity is orders of magnitude more potent than earlier generation, non-pyrazolone based HIF-PH inhibitors like dimethyloxalylglycine (DMOG), which typically exhibits IC50 values in the micromolar range [2]. The ability of this scaffold to be optimized for low-nanomolar enzyme inhibition establishes it as a premier chemotype for modulating the HIF pathway.

Hypoxia-Inducible Factor (HIF) Enzyme Inhibition Drug Discovery

Superior In Vivo Insecticidal Efficacy and Favorable Cross-Resistance Profile

Dihydropyrazole insecticides, a class derived from the 1,5-Dihydropyrazol-4-one scaffold, have demonstrated high efficacy in controlling resistant pest populations. Crucially, these compounds do not exhibit cross-resistance with other major insecticide classes, including pyrethroids [1]. Specific analogs, such as RH 3421, show potent inhibitory activity at the insect sodium channel with an IC50 of 40 nM, which is an order of magnitude more potent than the related analog RH 5529 (IC50 = 450 nM), highlighting the potential for significant potency optimization within this chemotype [2].

Agrochemistry Insecticide Resistance Management

High-Value Application Scenarios for 1,5-Dihydropyrazol-4-one in Research and Industry


Medicinal Chemistry: Design of Orally Bioavailable HIF-PHD Inhibitors

Procurement of 1,5-Dihydropyrazol-4-one is justified for medicinal chemistry programs focused on anemia, chronic kidney disease, and ischemia-reperfusion injury. The core scaffold is the proven starting point for developing potent and selective HIF prolyl hydroxylase 2 (PHD2) inhibitors, as exemplified by the low-nanomolar potency of optimized derivatives like IOX4 (IC50 = 1.6 nM) [1]. The intrinsic low lipophilicity of the unsubstituted core (XLogP3-AA = -0.2) provides a favorable starting point for optimizing ADME properties and achieving oral bioavailability, a key advantage over more lipophilic heterocyclic alternatives [2].

Chemical Biology & Bioconjugation: Selective Functionalization of Complex Biomolecules

Researchers in chemical biology and bioconjugation should prioritize 1,5-Dihydropyrazol-4-one derivatives as highly selective acyl transfer reagents. As demonstrated with 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, these reagents enable direct, site-selective monobenzoylation of polyamines and aminoglycoside antibiotics without the need for protecting groups, a capability that surpasses conventional acylating reagents like NHS esters [3]. This unique selectivity profile drastically reduces synthetic steps and improves yields in the preparation of complex probes, antibody-drug conjugates, and modified biomolecules [4].

Agrochemical Research: Development of Next-Generation Insecticides

For agrochemical discovery, the 1,5-Dihydropyrazol-4-one scaffold offers a strategic entry point into a class of insecticides with a favorable resistance profile. Derivatives of this core, such as RH 3421, demonstrate high potency at the insect sodium channel (IC50 = 40 nM) and, critically, do not show cross-resistance with pyrethroids or other major insecticide classes [5]. This makes the scaffold an essential building block for research teams focused on resistance management and the development of novel modes of action in crop protection [6].

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